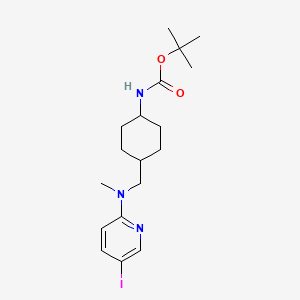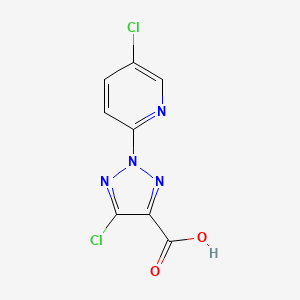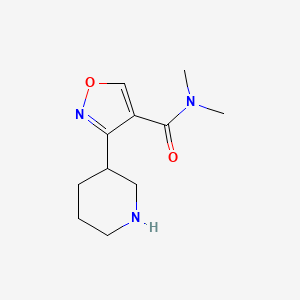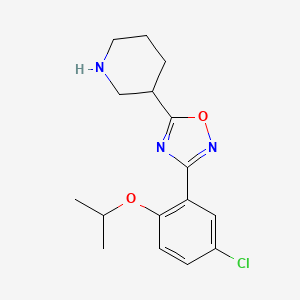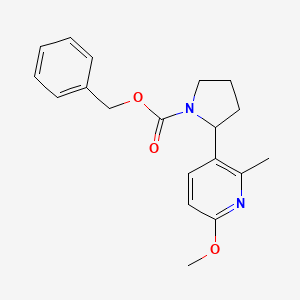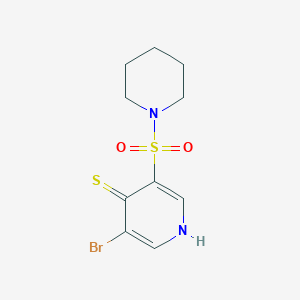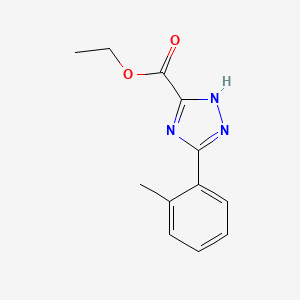
Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, an ortho-tolyl group, and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate with ortho-tolyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent.
Agriculture: The compound can be used as a fungicide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: It is investigated for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or proteins essential for the survival of pathogens. For example, it can inhibit cytochrome P450 enzymes in fungi, leading to the disruption of ergosterol synthesis, which is crucial for fungal cell membrane integrity . The triazole ring can also interact with nucleic acids, affecting DNA replication and transcription.
Comparación Con Compuestos Similares
Ethyl 3-(p-tolyl)-1H-1,2,4-triazole-5-carboxylate: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
Ethyl 3-(m-tolyl)-1H-1,2,4-triazole-5-carboxylate: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
Ethyl 3-(phenyl)-1H-1,2,4-triazole-5-carboxylate: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness: Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of the ortho-tolyl group, which can influence its chemical reactivity and biological activity. The ortho-substitution can lead to steric hindrance, affecting the compound’s interaction with molecular targets and its overall stability.
Propiedades
Fórmula molecular |
C12H13N3O2 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
ethyl 3-(2-methylphenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)11-13-10(14-15-11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,13,14,15) |
Clave InChI |
GSZZOOOSTSXUOD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



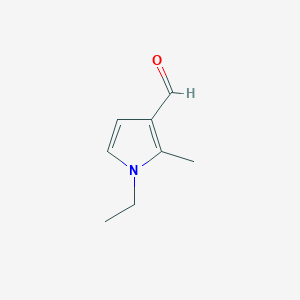

![N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B11802338.png)
